2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE is a complex organic compound that features a benzodioxole moiety, an imidazole ring, and a propylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Coupling of Benzodioxole and Imidazole: The benzodioxole moiety is then coupled with the imidazole ring using a suitable linker, such as a sulfanyl group.
Introduction of the Propylacetamide Group: The final step involves the acylation of the imidazole derivative with propylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzodioxole moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or benzodioxole derivatives.
Substitution: Functionalized benzodioxole or imidazole derivatives.
Scientific Research Applications
2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with molecular targets involved in cell proliferation and apoptosis.
Biological Studies: The compound is used in studies exploring the modulation of enzyme activity, particularly those involved in oxidative stress and inflammation.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety and is used as an intermediate in organic synthesis.
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar in structure, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties, this compound is structurally related but has different biological activities.
Uniqueness
2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE is unique due to its combination of a benzodioxole moiety, an imidazole ring, and a propylacetamide group. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-2-5-17-15(20)10-23-16-18-6-7-19(16)9-12-3-4-13-14(8-12)22-11-21-13/h3-4,6-8H,2,5,9-11H2,1H3,(H,17,20) |
InChI Key |
SIHOCXLYCFNYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.